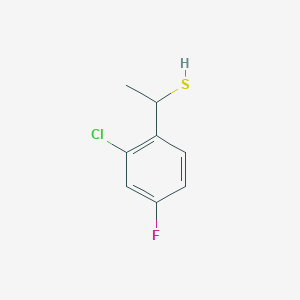
1-(2-Chloro-4-fluorophenyl)ethane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-fluorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H8ClFS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 2-chloro-4-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorophenyl)ethane-1-thiol typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
Reaction of 2-chloro-4-fluorobenzyl chloride with thiourea: This step forms an intermediate thiouronium salt.
Hydrolysis of the thiouronium salt: This step yields this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(2-Chloro-4-fluorophenyl)ethane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1-(2-Chloro-4-fluorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)ethane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in research involving enzyme inhibition and protein modification.
類似化合物との比較
Similar Compounds
1-(2-Chloro-4-fluorophenyl)ethanone: Similar structure but with a ketone group instead of a thiol group.
1-(2-Fluorophenyl)ethane-1-thiol: Lacks the chlorine atom on the phenyl ring.
2-Chloro-1-(4-fluorophenyl)ethanone: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
1-(2-Chloro-4-fluorophenyl)ethane-1-thiol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, combined with a thiol group
特性
分子式 |
C8H8ClFS |
|---|---|
分子量 |
190.67 g/mol |
IUPAC名 |
1-(2-chloro-4-fluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8ClFS/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3 |
InChIキー |
LAQCZOFANOVRFM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=C1)F)Cl)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


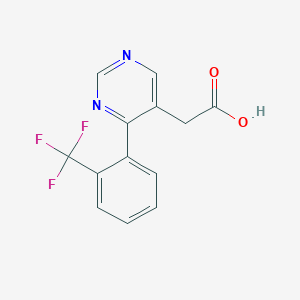
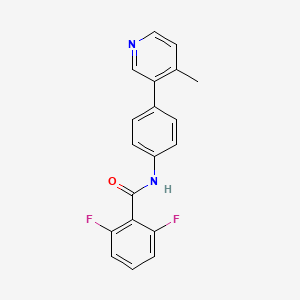
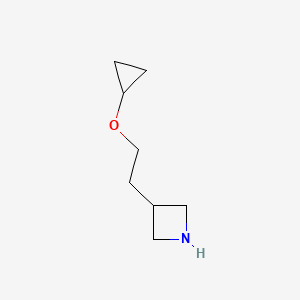
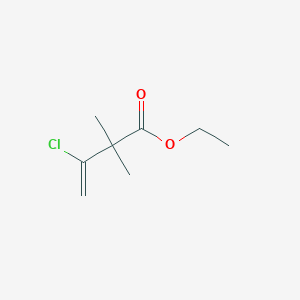
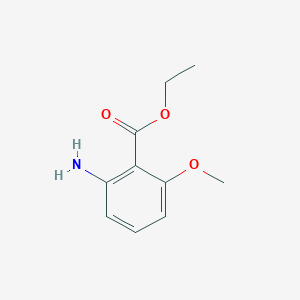
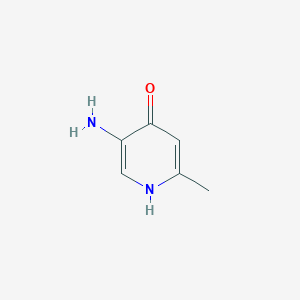
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241607.png)
![1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15241608.png)
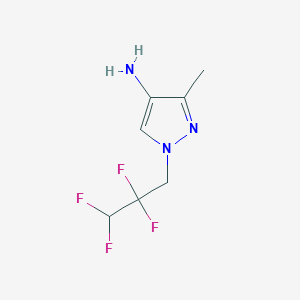

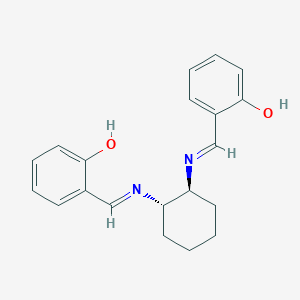
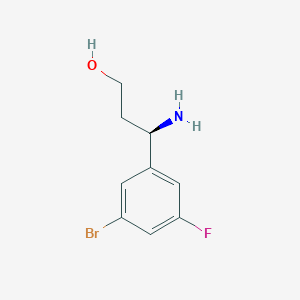
amine](/img/structure/B15241629.png)
![2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15241633.png)
